molecular formula C19H17IN4O3S B11609432 4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol

4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol

Cat. No.: B11609432
M. Wt: 508.3 g/mol
InChI Key: WTUYJDMTLISPIT-UHFFFAOYSA-N
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Description

4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the iodine atom can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol involves its interaction with specific molecular targets. The ethylsulfanyl group and the triazino-benzoxazepine core play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets and the subsequent activation or inhibition of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazino-benzoxazepine derivatives, such as:

Uniqueness

What sets 4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethylsulfanyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds .

Properties

Molecular Formula

C19H17IN4O3S

Molecular Weight

508.3 g/mol

IUPAC Name

4-(3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-2-iodo-6-methoxyphenol

InChI

InChI=1S/C19H17IN4O3S/c1-3-28-19-22-18-15(23-24-19)11-6-4-5-7-13(11)21-17(27-18)10-8-12(20)16(25)14(9-10)26-2/h4-9,17,21,25H,3H2,1-2H3

InChI Key

WTUYJDMTLISPIT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)I)O)OC)N=N1

Origin of Product

United States

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